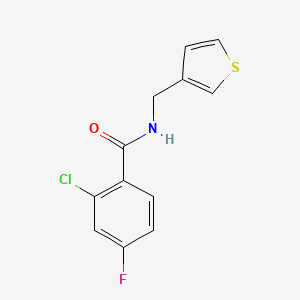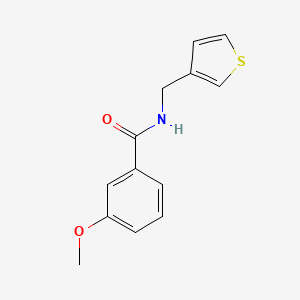![molecular formula C12H12N2OS2 B6536778 2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide CAS No. 1060176-51-3](/img/structure/B6536778.png)
2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a methylsulfanyl group and a thiophen-3-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Attachment of the Thiophen-3-ylmethyl Group: This step involves the reaction of the pyridine derivative with a thiophen-3-ylmethyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups or to hydrogenate double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.
Industry: The compound can be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(methylsulfanyl)pyridine-3-carboxamide: Lacks the thiophen-3-ylmethyl group.
N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide: Lacks the methylsulfanyl group.
2-(methylsulfanyl)-N-[(phenyl)methyl]pyridine-3-carboxamide: Contains a phenyl group instead of a thiophen-3-yl group.
Uniqueness
2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide is unique due to the presence of both the methylsulfanyl and thiophen-3-ylmethyl groups, which can impart specific electronic and steric properties to the molecule. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-methylsulfanyl-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-16-12-10(3-2-5-13-12)11(15)14-7-9-4-6-17-8-9/h2-6,8H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNZZSRUOIDNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536702.png)

![N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B6536716.png)
![N-[(thiophen-3-yl)methyl]furan-2-carboxamide](/img/structure/B6536743.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536759.png)

![4-bromo-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536764.png)
![2-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536767.png)
![3,4-difluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536770.png)
![2-methyl-N-[(thiophen-3-yl)methyl]propanamide](/img/structure/B6536781.png)
![N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536789.png)
![2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536794.png)
![2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536799.png)
![N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6536804.png)
